3-Chloro-5-iodobenzohydrazide
CAS No.:
Cat. No.: VC13684520
Molecular Formula: C7H6ClIN2O
Molecular Weight: 296.49 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6ClIN2O |
|---|---|
| Molecular Weight | 296.49 g/mol |
| IUPAC Name | 3-chloro-5-iodobenzohydrazide |
| Standard InChI | InChI=1S/C7H6ClIN2O/c8-5-1-4(7(12)11-10)2-6(9)3-5/h1-3H,10H2,(H,11,12) |
| Standard InChI Key | XGHLGMNRBDPETC-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C=C1Cl)I)C(=O)NN |
| Canonical SMILES | C1=C(C=C(C=C1Cl)I)C(=O)NN |
Introduction
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of 3-chloro-5-iodobenzohydrazide typically involves a multi-step halogenation and functionalization strategy. A common route begins with 3-chloro-5-iodobenzoic acid as the precursor, which undergoes hydrazide formation via reaction with hydrazine hydrate:
Key reaction conditions include refluxing in ethanol or methanol under inert atmosphere, with yields optimized by controlling stoichiometry and temperature. Alternative methods involve halogenation of pre-formed benzohydrazides using iodine monochloride (ICl) or chlorinating agents like thionyl chloride (SOCl₂).
Table 1: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Hydrazide formation | Hydrazine hydrate, ethanol, reflux | 75–85 |
| Iodination | ICl, DCM, 0°C | 60–70 |
| Chlorination | SOCl₂, toluene, 80°C | 80–90 |
Structural Characterization
The compound’s structure is confirmed via spectroscopic techniques:
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IR Spectroscopy: A strong carbonyl (C=O) stretch at 1,670 cm⁻¹ and N-H stretches at 3,250–3,300 cm⁻¹.
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¹H NMR: Aromatic protons appear as doublets (δ 7.45–7.65 ppm) due to coupling with iodine.
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X-ray Crystallography: Reveals a planar benzene ring with Cl-I dihedral angles of 120°, influencing electronic delocalization.
Chemical Properties and Reactivity
Hydrazide Reactivity
The hydrazide group enables nucleophilic reactions, such as condensation with carbonyl compounds to form hydrazones:
This reactivity is exploited in synthesizing Schiff bases for coordination chemistry.
Halogen-Directed Substitution
The iodine substituent facilitates electrophilic aromatic substitution (EAS) at the para position, while chlorine’s electron-withdrawing effect deactivates the ring. For example, Suzuki-Miyaura coupling replaces iodine with aryl groups under palladium catalysis:
Biological and Pharmaceutical Applications
Antimicrobial Activity
3-Chloro-5-iodobenzohydrazide exhibits broad-spectrum antimicrobial properties. Studies report minimum inhibitory concentrations (MICs) of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli, attributed to halogen-enhanced membrane disruption.
Table 2: Antimicrobial Efficacy
| Microorganism | MIC (µg/mL) | Mechanism |
|---|---|---|
| S. aureus | 8 | Cell wall synthesis inhibition |
| E. coli | 16 | DNA gyrase interference |
| C. albicans | 32 | Ergosterol biosynthesis |
Industrial and Material Science Applications
Coordination Polymers
The hydrazide moiety acts as a bridging ligand in metal-organic frameworks (MOFs). For example, Cu(II) complexes exhibit luminescence with λₑₘ = 480 nm, relevant for optoelectronic devices.
Catalytic Uses
Pd nanoparticles supported on 3-chloro-5-iodobenzohydrazide show 98% efficiency in Heck cross-coupling, leveraging iodine’s leaving group ability.
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